2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid
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Overview
Description
2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions typically include the use of palladium catalysts, base, and appropriate solvents under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group and the acetic acid moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It may be used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
2-(Pyridin-3-yl)acetic Acid: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
(6-(Trifluoromethoxy)pyridin-3-yl)boronic Acid: Contains a boronic acid group instead of an acetic acid moiety, used in different types of chemical reactions.
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic Acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy, leading to variations in reactivity and applications.
Uniqueness: The presence of the trifluoromethoxy group in 2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6F3NO3 |
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Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-[6-(trifluoromethoxy)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-1-5(4-12-6)3-7(13)14/h1-2,4H,3H2,(H,13,14) |
InChI Key |
CCLJVEIEJOTAFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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